molecular formula C11H8O2 B179756 7-Hydroxynaphthalene-1-carbaldehyde CAS No. 144876-32-4

7-Hydroxynaphthalene-1-carbaldehyde

Cat. No. B179756
CAS RN: 144876-32-4
M. Wt: 172.18 g/mol
InChI Key: PYWINMBZRYZEBE-UHFFFAOYSA-N
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Description

7-Hydroxynaphthalene-1-carbaldehyde, also known as 7-Hydroxynaphthalene-1-carboxaldehyde or 7-hydroxy-1-naphthaldehyde, is a chemical compound with the molecular formula C11H8O2 . It has a molecular weight of 172.18 g/mol . The compound is characterized by the presence of a naphthalene ring, an aldehyde group, and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of 7-Hydroxynaphthalene-1-carbaldehyde consists of a naphthalene ring with a hydroxyl group at the 7th position and an aldehyde group at the 1st position . The compound contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds . It also features 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

7-Hydroxynaphthalene-1-carbaldehyde has a molecular weight of 172.18 g/mol . It has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 172.052429494 g/mol . The topological polar surface area is 37.3 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Synthesis of Organic Intermediates

7-Hydroxynaphthalene-1-carbaldehyde serves as a precursor in the synthesis of various organic intermediates. Its reactivity, particularly in aqueous micellar media, facilitates the production of compounds like 2-(ethynyloxy)naphthaene-1-carbaldehyde . This process is significant for creating perfused heterocyclic systems and studying peri effects such as hydrogen bonds and electrophilic interactions .

Multicomponent Reactions for Heterocycles

The compound is utilized in multicomponent reactions to synthesize diverse N/O-containing heterocyclic frameworks. These frameworks are crucial in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Pharmaceutical Research

In pharmaceutical research, 7-Hydroxynaphthalene-1-carbaldehyde is a versatile building block for the synthesis of innovative drug candidates. Its unique structural features enable the exploration of novel therapeutic pathways, potentially addressing a range of health conditions .

Catalysis and Green Chemistry

The compound’s derivatives are used in catalytic reactions to enhance reaction rates and yields. This application is particularly relevant in green chemistry, where efficient and eco-friendly synthesis methods are sought .

Biological Effectiveness

Metal-Schiff base complexes derived from 7-Hydroxynaphthalene-1-carbaldehyde have shown a broad area of biological effectiveness. These complexes are studied for their potential in various biological applications .

Sensor Development

The reactivity of 7-Hydroxynaphthalene-1-carbaldehyde with metals makes it suitable for developing sensors. These sensors can detect specific chemical or biological substances, contributing to advancements in analytical chemistry .

Dendrimer Synthesis

The compound is used as a fundamental reagent in the synthesis of dendrons and dendrimers. These highly branched, tree-like structures have applications in drug delivery, nanotechnology, and materials science .

Perfumery and Dye Industries

Due to its aromatic properties, 7-Hydroxynaphthalene-1-carbaldehyde is used as an intermediate in the perfumery and dye industries. It contributes to the synthesis of various fragrances and colorants .

properties

IUPAC Name

7-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWINMBZRYZEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572888
Record name 7-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxynaphthalene-1-carbaldehyde

CAS RN

144876-32-4
Record name 7-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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